molecular formula C9H14O6 B14113038 L-Gulonic acid, 5,6-O-(1-methylethylidene)-, g-lactone

L-Gulonic acid, 5,6-O-(1-methylethylidene)-, g-lactone

Cat. No.: B14113038
M. Wt: 218.20 g/mol
InChI Key: JNTPPVKRHGNFKM-TVVDDFTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5,6-O-Isopropylidene-L-gulono-1,4-lactone typically involves the protection of the hydroxyl groups of L-gulonic acid with isopropylidene groups. One common method involves the reaction of L-gulonic acid with acetone in the presence of an acid catalyst to form the isopropylidene derivative .

Industrial Production Methods: Industrial production methods for 5,6-O-Isopropylidene-L-gulono-1,4-lactone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6-O-Isopropylidene-L-gulono-1,4-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,6-O-Isopropylidene-L-gulono-1,4-lactone is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5,6-O-Isopropylidene-L-gulono-1,4-lactone involves its conversion to active metabolites in biological systems. The compound interacts with specific enzymes and metabolic pathways, leading to the formation of biologically active molecules. These interactions can influence various physiological processes, including antioxidant activity and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 5,6-O-Isopropylidene-L-gulono-1,4-lactone is unique due to its specific isopropylidene protection, which provides stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

(3R,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one

InChI

InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4?,5?,6-,7-/m1/s1

InChI Key

JNTPPVKRHGNFKM-TVVDDFTJSA-N

Isomeric SMILES

CC1(OCC(O1)[C@@H]2C([C@H](C(=O)O2)O)O)C

Canonical SMILES

CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C

Origin of Product

United States

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